![molecular formula C14H12N2O2S B2915455 N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide CAS No. 851080-75-6](/img/structure/B2915455.png)

N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

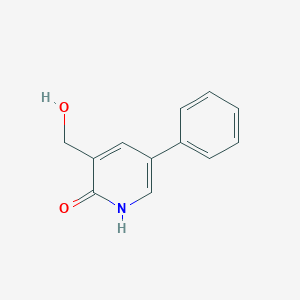

N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as DMBF and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including compounds like N-(5,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide, have been extensively studied for their antimicrobial properties. They are known to exhibit a broad spectrum of activity against various bacterial and fungal pathogens. The mechanism of action often involves the disruption of microbial cell wall synthesis or protein synthesis inhibition .

Anticancer Potential

The structural motif of benzothiazole is present in several anticancer agents. Research has indicated that modifications of the thiazole ring can lead to compounds with potent antitumor activities. These compounds may work by interfering with DNA replication or inhibiting enzymes that are crucial for cancer cell survival .

Antioxidant Properties

Thiazole derivatives are also recognized for their antioxidant capabilities. They can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells. This property is particularly beneficial in the development of treatments for diseases caused by oxidative stress .

Anti-Alzheimer’s Activity

Some thiazole compounds have shown promise in the treatment of neurodegenerative diseases like Alzheimer’s. They may exert their effects by inhibiting enzymes such as acetylcholinesterase, which plays a role in the progression of Alzheimer’s disease, or by providing neuroprotective effects .

Antihypertensive Effects

Benzothiazole derivatives have been associated with antihypertensive activity, potentially offering a new avenue for the treatment of high blood pressure. These compounds might act on various pathways, including the inhibition of enzymes like angiotensin-converting enzyme (ACE), which regulates blood pressure .

Hepatoprotective Activity

The hepatoprotective activity of thiazole derivatives is another area of interest. These compounds can help protect the liver from damage caused by toxins, oxidative stress, or inflammation. This is particularly relevant for the development of new drugs to treat liver diseases .

Mechanism of Action

Target of Action

The primary target of N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is Mycobacterium tuberculosis . The compound has been found to have potent inhibitory effects against this bacterium, making it a potential candidate for anti-tubercular therapy .

Mode of Action

The compound interacts with its target through a series of molecular interactions. . This binding disrupts the normal function of the protein, leading to the inhibition of the bacterium’s growth .

Biochemical Pathways

The compound affects the biochemical pathways associated with the synthesis of cell wall components in Mycobacterium tuberculosis . By inhibiting the DprE1 protein, the compound disrupts the production of key cell wall components, which in turn inhibits the growth and proliferation of the bacterium .

Result of Action

The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This is achieved through the disruption of key biochemical pathways within the bacterium, leading to the inhibition of cell wall component synthesis . This ultimately results in the bacterium’s inability to grow and proliferate .

properties

IUPAC Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S/c1-8-6-9(2)12-10(7-8)15-14(19-12)16-13(17)11-4-3-5-18-11/h3-7H,1-2H3,(H,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAMLYKSWKRIGAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=CO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(ethylthio)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2915372.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)

![8-((4-benzhydrylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2915375.png)

![2-([1,1'-biphenyl]-4-yl)-N-((1,2-dimethyl-1H-indol-5-yl)methyl)acetamide](/img/structure/B2915382.png)

![N-(2-Fluoro-5-nitrophenyl)-3-[methyl(prop-2-ynyl)amino]propanamide](/img/structure/B2915383.png)

![N-[(Z)-1-[3-[(4-chlorophenyl)sulfonylmethyl]-4-nitrophenyl]ethylideneamino]aniline](/img/structure/B2915385.png)

![(1-{4-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-5-methyl-1H-pyrazol-4-yl)(4-methylpiperidino)methanone](/img/structure/B2915387.png)

![N-[[4-(Cyclopropylsulfamoyl)phenyl]methyl]but-2-ynamide](/img/structure/B2915389.png)

![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]azepan-2-one](/img/structure/B2915390.png)